molecular formula C12H12N2O2S B1309920 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine CAS No. 887031-20-1

4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine

Cat. No.: B1309920
CAS No.: 887031-20-1
M. Wt: 248.3 g/mol
InChI Key: GZUXSYWANTVMEE-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine is a complex organic compound that features a unique combination of a benzodioxin ring and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Coupling of the Rings: The final step involves coupling the benzodioxin and thiazole rings through a nucleophilic substitution reaction, typically using a suitable amine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
  • (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • (1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl)-triphenyl-phosphonium bromide

Uniqueness

4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine is unique due to its combined benzodioxin and thiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-11(14-12(13)17-7)8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6H,4-5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXSYWANTVMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185311
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887031-20-1
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887031-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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